2-(3-Methoxyphenyl)thioacetamide
Overview
Description
2-(3-Methoxyphenyl)thioacetamide is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a thioacetamide group
Mechanism of Action
Target of Action
The primary target of 2-(3-Methoxyphenyl)thioacetamide is cysteine synthase A , an enzyme unique to bacteria . This enzyme is positioned at a key juncture between several fundamental pathways .
Mode of Action
This compound interacts with its target, cysteine synthase A, through a false product formation mechanism . This interaction disrupts the normal function of the enzyme, leading to a disruption of key metabolic networks beyond cysteine biosynthesis .
Biochemical Pathways
The compound affects several biochemical pathways. The main pathways associated with the differential metabolites are purine metabolism, pyrimidine metabolism, aminoacyl tRNA biosynthesis, and glucose metabolism . The disruption of these pathways leads to substantial changes in bacterial metabolism .
Pharmacokinetics
Studies on similar thioacetamide-triazoles have identified new lead compounds with desirablein-vitro ADME properties and in-vivo pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are significant. The compound imposes substantial disruption of key metabolic networks beyond cysteine biosynthesis . This disruption leads to changes in proteins’ levels associated with the ferroptosis pathway .
Action Environment
It is known that the compound’s action is dependent on activation by cysteine synthase a , suggesting that the presence and activity level of this enzyme in the environment could influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)thioacetamide typically involves the reaction of 3-methoxyaniline with thioacetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure consistent product quality. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)thioacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioacetamide group can yield corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-(3-Methoxyphenyl)ethanethioamide
- 2-(3-Methoxyphenyl)thioacetic acid
- 2-(3-Methoxyphenyl)thiourea
Comparison: 2-(3-Methoxyphenyl)thioacetamide is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the thioacetamide group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the methoxy group can enhance its solubility and influence its interaction with biological targets .
Properties
IUPAC Name |
2-(3-methoxyphenyl)ethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-11-8-4-2-3-7(5-8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQKWJXEEQUMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602697 | |
Record name | (3-Methoxyphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35582-11-7 | |
Record name | (3-Methoxyphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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